
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and ethyl acetoacetate.
Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction between 4-chlorobenzaldehyde and methylamine, followed by cyclization with ethyl acetoacetate.
Esterification: The resulting imidazole derivative is then esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid ethyl ester: Similar structure but different substitution pattern.
1,4-Dimethyl-1H-imidazole-5-carboxylic acid ethyl ester: Lacks the 4-chlorophenyl group.
2-Phenyl-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester: Substitution of the 4-chlorophenyl group with a phenyl group.
Uniqueness
2-(4-Chlorophenyl)-1,4-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester is unique due to the presence of both the 4-chlorophenyl and 1,4-dimethyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
649557-67-5 |
|---|---|
Formule moléculaire |
C14H15ClN2O2 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)-3,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)16-13(17(12)3)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3 |
Clé InChI |
LIMKDAZGGJMNNG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(N1C)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
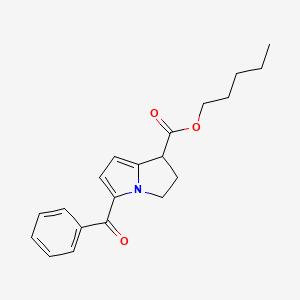

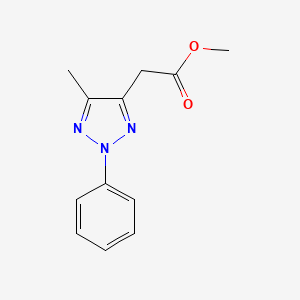
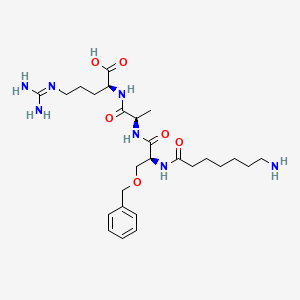
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)

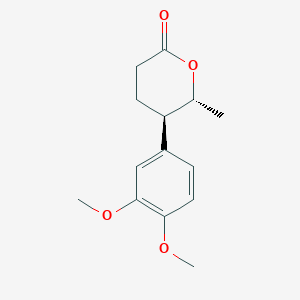
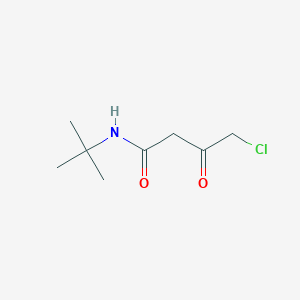
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)

